ethyl 4-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]butanoate
Description
Ethyl 4-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]butanoate is a synthetic ester derivative featuring a 3-oxo-2,3-dihydro-1H-indenyl moiety linked via an ether bridge to a butanoate ester group. This compound is structurally characterized by a bicyclic indenone core and a flexible four-carbon chain terminating in an ethyl ester. Such esters are typically intermediates in pharmaceutical and agrochemical synthesis, leveraging their reactivity for further functionalization or as prodrug forms.
Properties
IUPAC Name |
ethyl 4-[(3-oxo-1,2-dihydroinden-5-yl)oxy]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-2-18-15(17)4-3-9-19-12-7-5-11-6-8-14(16)13(11)10-12/h5,7,10H,2-4,6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAAZYAQAFSYAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=CC2=C(CCC2=O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]butanoate typically involves the esterification of 4-hydroxybutanoic acid with 3-oxo-2,3-dihydro-1H-inden-5-ol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or indene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or indene derivatives.
Scientific Research Applications
Ethyl 4-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 4-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]butanoate involves its interaction with specific molecular targets. The indene moiety can bind to various receptors or enzymes, modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of ethyl 4-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]butanoate are best understood through comparison with homologs and derivatives. Key compounds for comparison include:
Structural Analogues with Varying Ester Groups
- Methyl 4-((2-butyl-6,7-dichloro-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy)butanoate (30) Substituents: Methyl ester, 2-butyl, 6,7-dichloro. Molecular Formula: C₁₈H₂₃Cl₂O₄. HRMS: m/z 373.0966 (observed) vs. 373.0968 (calculated) . Synthesis: Prepared via alkylation of a phenolic intermediate with methyl-4-bromobutyrate in DMF at 50°C, yielding 80–90% purity . Key Difference: The methyl ester group may confer lower solubility in polar solvents compared to ethyl esters, impacting bioavailability.
- Ethyl 4-((2,2-dibutyl-6,7-dichloro-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy)butanoate (24b) Substituents: Ethyl ester, 2,2-dibutyl, 6,7-dichloro. Molecular Formula: C₂₄H₃₃Cl₂O₄. HRMS: m/z 455.1756 (observed) vs. 455.1750 (calculated) . Synthesis: Achieved via General Procedure G (conditions unspecified), yielding 80% as a colorless oil .
Functional Analogues with Modified Cores
- 4-((2-butyl-6,7-dichloro-1-oxo-2-(3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzyl)-2,3-dihydro-1H-inden-5-yl)oxy)butanoate (41) Substituents: Trifluoromethyl-diazirinyl benzyl group. Key Feature: The diazirine moiety enables photoaffinity labeling, making it valuable in target-engagement studies . Comparison: The trifluoromethyl group enhances metabolic stability relative to the parent ethyl ester, albeit at the cost of synthetic complexity.
- 4-(2,3-Dihydro-1H-inden-5-yl)-4-oxobutanoic Acid Substituents: Free carboxylic acid (non-esterified). Hazards: Classified as H302 (acute oral toxicity), H315 (skin irritation), and H319 (eye irritation) . Key Difference: The free acid form is more corrosive and less lipophilic than its ester counterparts, limiting its utility in drug delivery.
Physicochemical and Reactivity Trends
- Solubility : Ethyl esters generally exhibit higher solubility in organic solvents than methyl esters due to increased alkyl chain length. For example, compound 24b (ethyl ester) is reported as an oil, whereas methyl derivatives like 30 may crystallize more readily .
- Reactivity : Ethyl esters are less prone to hydrolysis under basic conditions compared to methyl esters, as seen in the saponification of 30 using LiOH in THF .
- Spectroscopic Signatures :
Biological Activity
Ethyl 4-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]butanoate, a compound with the chemical formula C15H18O4, has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, cytotoxic, and anthelmintic properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C15H18O4
- Molecular Weight : 278.30 g/mol
- Chemical Structure : The compound features an ethyl ester group linked to a butanoate moiety and a substituted indene derivative.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various derivatives of ethyl compounds similar to this compound. For instance, research on related compounds has demonstrated significant antibacterial activity against pathogens such as E. coli, S. aureus, and K. pneumoniae.
| Compound | MIC (mg/mL) against E. coli | MIC (mg/mL) against S. aureus | MIC (mg/mL) against K. pneumoniae |
|---|---|---|---|
| Compound A | 0.073 | 0.109 | 0.125 |
| Compound B | 0.083 | 0.073 | 0.109 |
These findings suggest that ethyl derivatives may possess significant antibacterial properties, potentially offering a new avenue for antibiotic development in the face of rising multidrug resistance .
Cytotoxicity
The cytotoxic effects of ethyl derivatives have also been studied, with findings indicating that certain compounds exhibit cytotoxicity comparable to known chemotherapeutics like etoposide. In one study, the LC50 values for various derivatives ranged from 280 to 765 μg/mL, indicating a promising therapeutic index for further development .
Anthelmintic Activity
Ethyl derivatives have shown promising results in anthelmintic assays as well. In studies evaluating their efficacy against P. posthuma and A. galli, these compounds demonstrated superior activity compared to standard treatments like albendazole.
| Compound | Time of Death (min) against P. posthuma | Time of Death (min) against A. galli |
|---|---|---|
| Compound A | 30 min | 25 min |
| Compound B | 35 min | 28 min |
These results indicate that ethyl derivatives could be effective alternatives in treating parasitic infections .
Study on Ethyl Derivatives
A notable study published in the National Center for Biotechnology Information (NCBI) evaluated several ethyl derivatives for their biological activities. The study focused on their antimicrobial and cytotoxic effects, revealing that certain modifications in the molecular structure significantly enhanced their biological potency .
Comparative Analysis with Other Compounds
In comparative studies with other known compounds, ethyl derivatives consistently demonstrated better binding affinities in molecular docking studies, suggesting a high propensity for interaction with target proteins involved in microbial resistance mechanisms . This highlights the potential of these compounds as lead candidates for further drug development.
Q & A
Q. What are the recommended synthetic routes for ethyl 4-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]butanoate, and how can purity be optimized?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or esterification. For example, coupling 3-oxo-2,3-dihydro-1H-inden-5-ol with ethyl 4-bromobutanoate under basic conditions (e.g., triethylamine in chloroform) is a viable route . Optimization includes:
- Purification: Use column chromatography with silica gel (eluent: ethyl acetate/hexane) to remove unreacted starting materials.
- Yield Improvement: Control reaction temperature (25–40°C) and stoichiometry (1.2:1 molar ratio of indenol to bromoester).
- Purity Verification: Monitor by TLC and confirm via -NMR to detect residual solvents or byproducts .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315, H319) .
- Engineering Controls: Use fume hoods for reactions and avoid inhalation of dust (H335) .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First Aid: For skin contact, wash immediately with water for 15 minutes; seek medical attention if irritation persists .
Q. Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- X-ray Crystallography: Resolve molecular conformation and hydrogen-bonding patterns (e.g., C–H⋯O interactions in the crystal lattice) .
- -NMR: Identify ester (δ 1.2–1.4 ppm for CH), oxybutanoate (δ 4.1–4.3 ppm for OCH), and indenone protons (aromatic δ 6.8–7.5 ppm) .
- IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1700–1750 cm) and ether linkages (C-O at ~1200 cm) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields?
Methodological Answer: Contradictions often arise from:
- Reagent Purity: Use freshly distilled triethylamine to avoid moisture-induced side reactions .
- Analytical Variability: Standardize HPLC conditions (e.g., C18 column, 70:30 acetonitrile/water) to quantify yield accurately.
- Reaction Monitoring: Employ in-situ FTIR to track esterification progress and optimize reaction time .
Q. What computational strategies predict the compound’s reactivity in catalytic systems?
Methodological Answer:
- DFT Calculations: Model electron density maps to identify electrophilic/nucleophilic sites (e.g., indenone carbonyl as a potential H-bond acceptor) .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., chloroform vs. DMSO) on conformational stability .
- Docking Studies: Predict interactions with biological targets (e.g., enzymes with conserved catalytic pockets) using AutoDock Vina .
Q. How should degradation studies be designed to assess stability under varying conditions?
Methodological Answer:
- Accelerated Stability Testing: Expose the compound to 40°C/75% RH for 4 weeks, analyzing samples weekly via HPLC for degradation products .
- pH-Dependent Stability: Prepare buffers (pH 3–9) and monitor hydrolysis by -NMR (disappearance of ester peaks over time) .
- Light Sensitivity: Conduct UV irradiation experiments (254 nm) to assess photolytic decomposition .
Q. What strategies validate the compound’s biological activity in enzyme inhibition assays?
Methodological Answer:
- Enzyme Selection: Target tyrosyl-DNA phosphodiesterase (TDP1) due to structural similarity to indenoisoquinoline inhibitors .
- Assay Design: Use fluorescent substrates (e.g., 5′-FAM-labeled oligonucleotides) to measure cleavage inhibition via fluorescence polarization .
- Control Experiments: Include known inhibitors (e.g., methyl 4-chloro-4-oxobutanoate derivatives) to benchmark activity .
Q. How can researchers address gaps in ecological toxicity data for this compound?
Methodological Answer:
- Acute Toxicity Screening: Perform Daphnia magna assays (OECD 202) to determine LC values .
- Biodegradation Studies: Use OECD 301B (CO evolution test) to assess microbial mineralization in wastewater .
- Soil Mobility: Conduct column leaching experiments with varying organic matter content to model environmental fate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
